6,8-Dimethylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQBGPFESZQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Profile of 6,8 Dimethylisoquinoline
6,8-Dimethylisoquinoline is a heterocyclic aromatic compound that is structurally characterized by a fused benzene (B151609) and pyridine (B92270) ring system, with the defining feature of methyl substituents at the 6- and 8-positions.
| Property | Data |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 67878-83-5 |
| Appearance | Data Not Available |
| SMILES | CC1=CC(=C2C=NC=CC2=C1)C |
| InChI Key | KAXQBGPFESZQIL-UHFFFAOYSA-N |
Spectroscopic techniques are critical for the structural confirmation of this compound. Methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are prioritized for elucidating the precise arrangement of protons and carbon atoms, confirming the positions of the methyl groups on the isoquinoline (B145761) core.
Chemical Reactivity and Transformations of Isoquinoline Systems
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring
Electrophilic aromatic substitution (EAS) reactions on the isoquinoline ring are influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring, and the activating effect of the fused benzene (B151609) ring. researchgate.net Consequently, electrophilic attack typically occurs on the benzene ring at positions 5 and 8. researchgate.net In the case of 6,8-Dimethylisoquinoline, the presence of two methyl groups, which are electron-donating, is expected to further activate the benzene ring towards electrophilic substitution.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq This is followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq
While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, the principles of EAS in substituted benzenes and isoquinolines provide a predictive framework. The methyl groups at positions 6 and 8 would direct incoming electrophiles. For example, in nitration reactions using a mixture of concentrated nitric and sulfuric acids, the resulting nitro derivatives would likely be influenced by the directing effects of these methyl groups.
Nucleophilic Addition Reactions at the Isoquinoline Nitrogen Atom
The nitrogen atom in the isoquinoline ring is susceptible to nucleophilic attack, particularly when the ring is activated by an electron-withdrawing group or upon quaternization. In a study involving the alkylation of 6-amino-5,8-dimethylisoquinoline, irreversible alkylation occurred at the pyridine nitrogen. rsc.org This highlights the nucleophilic character of the nitrogen atom in this substituted isoquinoline.
Nucleophilic addition reactions are fundamental in organic chemistry, where a nucleophile forms a sigma bond with an electron-deficient center. byjus.com In the context of isoquinolines, this often involves the attack of a nucleophile at the C-1 position, which is electronically coupled to the nitrogen atom.
Oxidation and Reduction Reactions of the Isoquinoline Core
The isoquinoline core can undergo both oxidation and reduction reactions, affecting the aromatic system and any substituents.
Oxidation: Oxidation of isoquinoline with alkaline potassium permanganate (B83412) typically yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the cleavage of the benzene and pyridine rings, respectively. researchgate.net For this compound, oxidation can lead to the formation of corresponding quinoline (B57606) derivatives. Common oxidizing agents used for such transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the isoquinoline ring system can lead to dihydroisoquinoline and tetrahydroisoquinoline derivatives. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The specific product depends on the reaction conditions and the nature of the reducing agent.
A summary of common reagents for oxidation and reduction is provided in the table below:
| Reaction Type | Common Reagents |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
Functionalization at Specific Positions (C-1, C-3, C-4, N-2)
The functionalization of the isoquinoline ring at specific positions is a key strategy for the synthesis of diverse derivatives.
C-1 Position: The C-1 position is particularly reactive towards nucleophiles, especially after N-alkylation which enhances the electrophilicity of this carbon. For instance, (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide is synthesized through functionalization at the C-1 position. vulcanchem.com
N-2 Position: The nitrogen atom (N-2) can be readily quaternized with alkyl halides, which in turn activates the ring for subsequent reactions. As mentioned earlier, alkylation of 6-amino-5,8-dimethylisoquinoline leads to N-alkylation. rsc.org
Ring-Opening and Denitrogenation Mechanisms in Isoquinolines
Under certain conditions, the isoquinoline ring can undergo ring-opening reactions.
The initial step in some ring-opening mechanisms involves the addition of a species to the nitrogen atom. This can lead to the formation of an intermediate that is susceptible to ring cleavage.
While specific details on the ring-opening of this compound are not available in the provided results, the conversion of 2-benzopyrylium salts into isoquinolines upon treatment with ammonia (B1221849) involves a ring-opening and reclosure sequence. thieme-connect.de This suggests that intermediates with a cleaved pyridine ring can be involved in isoquinoline chemistry.
C-position Addition Reactions
The reactivity of the isoquinoline nucleus, including this compound, is characterized by the electron-deficient nature of its pyridine ring, which makes it susceptible to nucleophilic attack. The C-1 position is particularly activated for nucleophilic addition, a reaction facilitated by the nitrogen atom's electron-withdrawing effect. A general strategy for the functionalization of isoquinolines involves a two-step process: nucleophilic addition at the C-1 position, followed by an electrophilic trapping at the C-4 position, enabling the direct 1,4-difunctionalization of the isoquinoline core. researchgate.net This process begins with the attack of a nucleophile at C-1 to form an enamine intermediate, which can then react with an electrophile at C-4. researchgate.net
In the context of dimethylisoquinolines, specific C-H functionalization has been noted. For instance, 1,3-dimethylisoquinoline (B167970) can be lithiated at the 1-methyl group, demonstrating the reactivity of C-H bonds at positions activated by the ring nitrogen. chemistry-chemists.com While not a direct addition to a ring carbon, this reaction creates a nucleophilic carbon species poised for further reactions.
Furthermore, the synthesis of 1,4-disubstituted isoquinoline derivatives can be achieved in a single step from the parent isoquinoline. researchgate.net This involves the initial nucleophilic addition at position 1, followed by electrophilic trapping at position 4. researchgate.net The specific outcomes can be controlled by adjusting reaction parameters, highlighting the tunable reactivity of the isoquinoline system. researchgate.net
Denitrogenation Processes
Scientific literature from the conducted searches does not provide specific information regarding the denitrogenation processes of this compound. This particular transformation, which involves the removal of the nitrogen atom from the heterocyclic ring, is not a commonly documented reaction pathway for this compound in the available research.
Derivatization Strategies for Structural Diversification
The structural diversification of this compound is crucial for exploring its chemical space and potential applications. A key strategy involves electrophilic substitution on the benzene ring, followed by further transformations. Research has demonstrated that the bromination of 5,8-dimethylisoquinoline (B3357809) selectively yields 7-bromo-5,8-dimethylisoquinoline. clockss.org This reaction provides a key intermediate for subsequent functionalization. clockss.org
The 7-bromo derivative serves as a versatile precursor for introducing a variety of substituents at the C-7 position through modern coupling reactions. clockss.org Palladium-catalyzed coupling reactions, in particular, have been successfully employed to synthesize a range of 7-anilino-5,8-dimethylisoquinolines. clockss.org This method involves reacting 7-bromo-5,8-dimethylisoquinoline with various substituted anilines. clockss.orgresearchgate.net The reaction of the 7-bromo derivative with ammonia in the presence of a copper catalyst also provides a route to 7-amino-5,8-dimethylisoquinoline. clockss.org
In addition to bromination, nitration of 5,8-dimethylisoquinoline with fuming nitric acid has been investigated, which produces 7-nitro-5,8-dimethylisoquinoline, although this reaction occurs in a low yield due to the formation of multiple side products. clockss.org Another complex derivatization involves the diazotization of 7-amino-5,8-dimethyl-6-(phenylthio)isoquinoline, which leads to an unexpected intramolecular cyclization, forming a novel 3H-pyrazolo[3,4-h]isoquinoline ring system. researchgate.netresearchgate.net These strategies showcase how the this compound scaffold can be elaborated to generate a library of structurally diverse compounds.
Table 1: Palladium-Catalyzed Synthesis of 7-Anilino-5,8-dimethylisoquinoline Derivatives
This table presents the results from the palladium-catalyzed coupling of 7-bromo-5,8-dimethylisoquinoline with various aniline (B41778) derivatives to produce structurally diverse compounds.
| Reactant (Aniline Derivative) | Product | Yield (%) |
| Aniline | 7-Anilino-5,8-dimethylisoquinoline | 95 |
| 4-Fluoroaniline | 7-(4-Fluoroanilino)-5,8-dimethylisoquinoline | 89 |
| 4-Nitroaniline | 7-(4-Nitroanilino)-5,8-dimethylisoquinoline | 91 |
Theoretical and Computational Studies of Isoquinoline Compounds
Quantum Chemistry Calculations on Isoquinoline (B145761) Ring Systems
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of isoquinoline derivatives. These computational approaches allow for the prediction of molecular properties and the exploration of reaction pathways that may be difficult to study experimentally. researchgate.net
The energy barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. Quantum chemical calculations are frequently employed to determine the energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and products. researchgate.netnih.gov
Computational studies on isoquinoline systems have explored various reactions. For instance, DFT calculations can be used to model the reaction mechanism for the C–H activation of isoquinolines. These calculations help in identifying the rate-determining step by comparing the energy barriers of different potential pathways. beilstein-journals.org In the study of photochemical reactions, time-dependent DFT (TD-DFT) can be used to investigate reaction mechanisms from excited states, revealing unprecedented reaction pathways such as the C–N bond cleavage from a singlet excited state in a phosphite-mediated rearrangement of isoquinolines. rsc.org
A general example of competing reactions, such as E2 and SN2, shows how computational chemistry can map out the energy landscape. The energy difference between the reactant complex and the transition state for each pathway determines the activation energy (Ea), which dictates the reaction kinetics. researchgate.net
Table 1: Illustrative Energy Barriers for Competing Reaction Pathways This table provides a conceptual framework for energy barrier analysis. Actual values are specific to each reaction.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Pathway A (e.g., C-H Activation) | 0.0 | +24.6 | 24.6 |
| Pathway B (e.g., N-O Bond Cleavage) | 0.0 | +28.8 | 28.8 |
These calculations are crucial for predicting reaction outcomes and designing more efficient synthetic routes for complex molecules, including derivatives of 6,8-Dimethylisoquinoline. warwick.ac.uk
The solvent environment can profoundly influence reaction mechanisms and rates by stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.com Supercritical water (SCW), a state of water above its critical temperature (647 K) and pressure (22.1 MPa), exhibits unique properties, acting as a nonpolar-like solvent with high reactivity. mdpi.comresearchgate.net
Computational simulations have been pivotal in understanding the peculiar reactions that occur in SCW. aist.go.jp For example, first-principle molecular dynamics simulations have shown that the mechanism of certain reactions in SCW is linked to the formation of incomplete hydrogen bond networks due to its lower density compared to liquid water. aist.go.jp This altered hydrogen-bonding environment can activate reactants in unique ways. aist.go.jp
A study on the isoquinoline ring-opening and denitrogenation in SCW used quantum chemistry calculations to elucidate the reaction mechanism. acs.org The findings indicated that in the SCW environment, the hydrogen bond network is underdeveloped, leading to more active hydrogen ions. aist.go.jp These active ions can then catalyze reactions like the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, a process that conventionally requires strong acids. aist.go.jp This suggests that for isoquinoline derivatives, SCW could facilitate reactions by altering the stability and reactivity of ionic intermediates, potentially leading to different product distributions compared to reactions in conventional solvents. The properties of SCW, such as its dielectric constant and ionic product, change dramatically near the critical point, allowing it to act as a tunable medium for chemical reactions. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques in drug discovery and molecular biology. scispace.comiitm.ac.in Docking predicts the preferred binding orientation of a ligand to a macromolecular target, while MD simulations provide insights into the dynamic behavior and conformational stability of the resulting complex over time. iitm.ac.innih.govvolkamerlab.org
Molecular docking is used to study how a ligand, such as a this compound derivative, fits into the active site of an enzyme. scispace.com This analysis identifies key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. nih.gove-nps.or.kr
For example, in studies of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, docking simulations can reveal how isoquinoline-based compounds bind within the active site. nih.gov A docking study of the compound sauchinone (B172494) with CYP3A4 showed it positioned within a cavity enclosed by specific amino acid residues, with a calculated binding energy of -8.64 kcal/mol. nih.gov Similarly, derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been docked into the active site of adrenergic receptors to understand their antagonist activity. tandfonline.com These models show that the isoquinoline moiety can form crucial π-π stacking interactions with aromatic residues in the binding site. tandfonline.com
Table 2: Example of Docking Results for an Isoquinoline Derivative with a Target Enzyme This table is illustrative, based on typical data from docking studies.
| Ligand | Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| 4,4-dimethylisoquinoline derivative | α2B Adrenergic Receptor | -8.5 | Phe6.52, Tyr3.28, Trp78 | π-π stacking |
| Sauchinone | Cytochrome P450 3A4 | -8.64 | Phe57, Phe108, Phe215 | Hydrophobic |
Computational methods are used to characterize the binding sites of receptors, providing a detailed map of the amino acid residues that interact with a ligand. tandfonline.com Homology modeling is often used to create a 3D structure of a receptor if an experimental structure is not available, which can then be used for docking studies. tandfonline.com
For instance, a homology model of the human α2B adrenergic receptor was used to study the binding of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione. tandfonline.com The analysis revealed a binding site composed of residues from several transmembrane helices. Key interactions included a charge-reinforced hydrogen bond with an aspartic acid residue (Asp3.32) and π-π stacking of a phenyl ring with a phenylalanine residue (Phe6.52). The dimethylisoquinoline portion of the ligand was found to form aromatic bonds with residues in a secondary, allosteric binding site, such as Tyrosine (Tyr3.28) and Tryptophan (Trp78). tandfonline.com Such detailed characterization is vital for the rational design of more selective and potent receptor antagonists.
Proteins and ligands are not static entities; they are flexible and can adopt various conformations. plos.org MD simulations are the primary tool for exploring these conformational dynamics and assessing the stability of both the ligand and the protein-ligand complex. iitm.ac.inmdpi.comgalaxyproject.org
Conformational analysis of isoquinoline derivatives using computational methods can reveal the most stable three-dimensional structures. DFT calculations, for instance, can be used to investigate the conformational preferences of azapeptides containing proline residues, showing how intramolecular hydrogen bonds stabilize certain turns and structures. mdpi.com
MD simulations can track the root-mean-square deviation (RMSD) of atomic positions over time to assess the stability of a complex. volkamerlab.orgfrontiersin.org A stable complex will typically show the RMSD values leveling off to a plateau. volkamerlab.org Furthermore, these simulations can reveal how the binding of a ligand induces conformational changes in the receptor. frontiersin.org The analysis of trajectories from MD simulations can identify persistent interactions, such as hydrogen bonds, and characterize the flexibility of different regions of the protein, providing a dynamic picture of the binding event. plos.orgfrontiersin.org
Structure-Based Drug Design Principles Applied to Isoquinolines
Structure-based drug design (SBDD) is a cornerstone in the development of novel therapeutics, and it has been effectively applied to the isoquinoline scaffold. This design process relies on the three-dimensional structural information of the biological target, which is often obtained through techniques like X-ray crystallography and NMR spectroscopy. drugtargetreview.com By understanding the precise geometry and nature of the binding site, medicinal chemists can design isoquinoline derivatives that fit and interact with the target in a highly specific and potent manner. drugtargetreview.com
A key principle of SBDD is the identification and optimization of interactions between the ligand (the isoquinoline derivative) and the target protein. drugtargetreview.com This involves designing molecules that form favorable interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with key amino acid residues in the target's binding pocket. For instance, in the design of isoquinoline-5-sulfonamide (B1244767) inhibitors for Protein Kinase B (PKB), a target in cancer therapy, structure-based design was used to develop constrained pyrrolidine (B122466) analogues that mimic the bound conformation of initial linear prototypes. nih.gov Co-crystal structures with the related protein PKA helped to understand the detailed binding modes, guiding further modifications to enhance potency and cellular activity. nih.gov
Another critical aspect of SBDD is the use of computational tools like molecular docking and quantum chemical calculations. These methods allow for the virtual screening of isoquinoline libraries and the prediction of binding affinities and modes before synthesis. This computational approach was utilized in the design of norindenoisoquinoline topoisomerase I inhibitors. nih.gov By superimposing the crystal structures of an existing norindenoisoquinoline and the known drug topotecan (B1662842) bound to the DNA-topoisomerase I complex, researchers designed new analogues with improved properties. nih.gov This demonstrates the power of combining structural data with computational chemistry to advance the drug design process. nih.gov
Fragment-based drug discovery (FBDD) represents a modern evolution of SBDD principles, where small, low-complexity molecules ("fragments") that bind to the target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org This strategy has been applied to isoquinoline derivatives to discover anti-inflammatory drugs. Researchers synthesized a library of monosubstituted isoquinoline fragments to screen for binding to a target enzyme. researchoutreach.org By identifying fragments that bind to different positions on the isoquinoline ring and then merging them into a single molecule, potent compounds can be developed rapidly, sometimes even without detailed X-ray structural information of the target. researchoutreach.org
The application of these principles allows for the rational design of isoquinoline-based drugs with improved potency, selectivity, and pharmacokinetic properties, making it a vital strategy in medicinal chemistry. drugtargetreview.comnih.gov
Bioisosterism and Scaffold Hopping in Isoquinoline Research
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to modify known active compounds to improve their properties, circumvent patents, or discover novel chemical classes with similar biological activity. The isoquinoline framework is frequently utilized in these approaches due to its versatility and presence in numerous bioactive molecules. nih.govresearchgate.net
Bioisosterism involves the substitution of an atom, ion, or group with another that exhibits similar physical or chemical properties, leading to a new molecule with similar biological activity. drugdesign.org This concept is crucial for optimizing lead compounds. For example, replacing a functional group on an isoquinoline ring can alter its pKa, lipophilicity, or metabolic stability, which can lead to improved pharmacological profiles. drugdesign.org In the development of inhibitors for the erbB family of receptor tyrosine kinases, bioisosteric replacement of a quinazoline (B50416) heterocycle with a quinoline (B57606) or an isoquinoline ring was explored to generate new classes of inhibitors. drugdesign.org This highlights the need for exploring bioisosterism with isoquinoline-based small molecules in drug design. nih.govresearchgate.netontosight.ai
Scaffold hopping is a more dramatic approach where the core molecular structure (the scaffold) of a known active compound is replaced with a structurally different one, while maintaining the original's key binding interactions and biological activity. This strategy is employed to discover novel intellectual property, improve "drug-like" properties, and overcome issues with the original scaffold. chemrxiv.org
The isoquinoline scaffold has proven to be a robust replacement for other structures in scaffold hopping efforts.
HIV-1 Integrase Inhibitors : In a notable example, researchers performed a scaffold hop from quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) to an isoquinoline scaffold. nih.govacs.orgresearchgate.net This led to the discovery of a new class of inhibitors. The lead isoquinoline compound was found to bind effectively to the target and potently inhibited a viral strain that had developed resistance to the original quinoline-based inhibitors. nih.govacs.org
Tubulin Inhibitors : Another study demonstrated a scaffold hop from a stilbene-based structure (inspired by Combretastatin A-4) to an isoquinoline-based biaryl scaffold to develop microtubule inhibitors. chemrxiv.org This change was intended to create compounds with greater in vivo robustness and better drug-like properties, addressing problems faced by existing inhibitors. chemrxiv.org
These strategies underscore the importance of the isoquinoline framework as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets and can be readily modified to create diverse libraries of compounds for drug discovery. nih.govresearchgate.net
Data Tables
Table 1: Application of Structure-Based Design to Isoquinoline Derivatives
| Target | Isoquinoline Class | Design Principle Applied | Outcome | Reference(s) |
|---|---|---|---|---|
| Protein Kinase B (PKB) | Isoquinoline-5-sulfonamide | Mimicking bound conformation of prototypes using constrained analogues. | Potent PKB inhibitors with cellular activity. | nih.gov |
| Topoisomerase I | Norindenoisoquinoline | Superimposition of crystal structures, molecular docking, and quantum mechanics. | Designed analogues with slightly better Top1 inhibitory activity and improved solubility. | nih.gov |
Table 2: Examples of Scaffold Hopping in Isoquinoline Research
| Original Scaffold | New Scaffold | Target | Rationale / Outcome | Reference(s) |
|---|---|---|---|---|
| Quinoline | Isoquinoline | Allosteric HIV-1 Integrase | To extend the class of inhibitors; new lead compound showed potent activity against a resistant viral strain. | nih.gov, acs.org, researchgate.net |
| Stilbene (CA4-inspired) | Isoquinoline-based biaryl | Tubulin (Colchicine Domain) | To improve in vivo robustness and druglikeness; resulted in a new scaffold with high-potency tubulin inhibition. | chemrxiv.org |
Role of 6,8 Dimethylisoquinoline As a Structural Motif and Natural Product
Classification within Simple Isoquinoline (B145761) Alkaloids
Isoquinoline alkaloids represent one of the largest groups of alkaloids, with approximately 2,500 known structures. frontiersin.orgwikipedia.org They are broadly classified based on their chemical structures, which arise from various modifications of the core isoquinoline framework. wikipedia.org The primary classifications include well-known groups such as benzylisoquinolines, aporphines, protoberberines, and morphine alkaloids. wikipedia.orgmedchemexpress.com
6,8-Dimethylisoquinoline falls under the category of simple isoquinoline alkaloids . This class is characterized by the basic isoquinoline ring system without the complex additions, such as the benzyl (B1604629) group seen in benzylisoquinolines or the intricate ring systems of morphine. nih.gov Simple isoquinolines can have various substituents, like methyl or methoxy (B1213986) groups, attached to their core bicyclic structure. While a vast number of isoquinoline alkaloids have been identified, the specific compound this compound is not widely documented as a prominent natural product in the scientific literature. A related compound, 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200), has been identified as a simple isoquinoline alkaloid natural product. rsc.org
Table 1: Classification of Major Isoquinoline Alkaloid Types
| Alkaloid Class | Key Structural Feature | Example(s) |
|---|---|---|
| Simple Isoquinolines | Basic isoquinoline or tetrahydroisoquinoline core with simple substitutions. | 6,8-Dimethoxy-1,3-dimethylisoquinoline |
| Benzylisoquinolines | An isoquinoline core with a benzyl group typically at the C1 position. | Papaverine, (S)-Reticuline |
| Aporphines | Tetracyclic system formed by intramolecular C-C bond formation in a benzylisoquinoline precursor. | Magnoflorine |
| Protoberberines | Tetracyclic system with a "berberine bridge" derived from an N-methyl group. | Berberine, Canadine |
| Morphinans | Complex pentacyclic ring system derived from a benzylisoquinoline precursor. | Morphine, Codeine |
Function as a Core Fragment in Complex Natural Products
Simple isoquinoline structures often serve as the foundational scaffolds upon which more complex alkaloids are built. For instance, the simple benzylisoquinoline alkaloid (S)-reticuline is a critical branch-point intermediate in the biosynthesis of numerous other alkaloid classes, including morphinans and protoberberines. frontiersin.orgnih.gov
While simple isoquinolines like the related 6,8-dimethoxy-1,3-dimethylisoquinoline are noted to be fragments of more complex natural products or drugs, specific evidence detailing this compound itself as a core fragment in the biosynthesis of more elaborate natural alkaloids is not extensively documented in available scientific literature. rsc.org The general principle, however, holds that a simple substituted isoquinoline could theoretically act as a precursor or a structural component of a larger, more complex molecule.
Isolation from Natural Sources (e.g., Plants, Microorganisms)
Isoquinoline alkaloids are predominantly isolated from plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. wikipedia.org The methods for isolating natural products can range from traditional solvent extraction techniques to more advanced chromatographic methods like HPLC. rroij.commdpi.comnih.gov
Despite the widespread occurrence of the parent isoquinoline scaffold in nature, there is a lack of specific reports in the surveyed scientific literature detailing the isolation of this compound from any natural source, be it plant or microorganism. researchgate.netresearchgate.net Researchers continue to discover new isoquinoline alkaloids, but this compound has not been identified as a naturally occurring compound in the reviewed studies.
Biosynthetic Pathways of Isoquinoline Alkaloids
The biosynthesis of the isoquinoline core is a well-studied pathway that provides a clear example of how complex natural products are assembled in nature from simple precursors. nih.govbiocyclopedia.com This pathway is fundamental to the formation of all isoquinoline alkaloids, including the structural type to which this compound belongs.
The journey to the isoquinoline skeleton begins with aromatic amino acids, primarily L-tyrosine and, by extension, L-phenylalanine. nih.govwikipedia.org The entire isoquinoline alkaloid family is derived from tyrosine. wikipedia.org The biosynthesis proceeds through two distinct pathways that converge:
Formation of Dopamine (B1211576): L-tyrosine is first hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine), which is then decarboxylated by the enzyme tyrosine/dopa decarboxylase (TYDC) to yield dopamine. nih.govbiocyclopedia.com
Formation of 4-hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine also serves as the precursor for the aldehyde component. It is converted to 4-hydroxyphenylpyruvic acid, which is then decarboxylated to produce 4-HPAA. frontiersin.orgbiocyclopedia.com
The crucial step is the condensation of these two tyrosine-derived units—dopamine and 4-HPAA—to form the foundational C6-C2-N-C2-C6 structure of all benzylisoquinoline alkaloids. biocyclopedia.com
A series of highly specific enzymes catalyze the steps from the initial amino acid precursors to the final complex alkaloid structures. frontiersin.org The formation of the isoquinoline core and its subsequent modifications involve several key enzyme families.
The first committed step in the biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) . This reaction forms the central precursor to all isoquinoline alkaloids, (S)-norcoclaurine. frontiersin.orgbiocyclopedia.com
From (S)-norcoclaurine, a sequence of enzymatic modifications, including methylations, hydroxylations, and ring formations, generates the vast diversity of isoquinoline alkaloids. To arrive at a structure like this compound, the following types of enzymatic transformations on the isoquinoline core would be necessary:
Methylation: Enzymes known as O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are responsible for adding methyl groups to hydroxyl and amine functionalities, respectively. These enzymes typically use S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The two methyl groups on this compound would be added by such enzymes acting on a dihydroxyisoquinoline precursor.
Aromatization: Many isoquinoline alkaloids exist in a reduced form (tetrahydroisoquinoline). The fully aromatic isoquinoline ring of this compound would be formed through the action of an oxidase or dehydrogenase enzyme, which removes hydrogen atoms to create double bonds.
Table 2: Key Enzymes in Early Isoquinoline Alkaloid Biosynthesis
| Enzyme | Abbreviation | Function | Precursor(s) | Product |
|---|---|---|---|---|
| Tyrosine/Dopa Decarboxylase | TYDC | Removes a carboxyl group from the amino acid. | L-Tyrosine, L-DOPA | Tyramine, Dopamine |
| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation to form the core isoquinoline structure. | Dopamine, 4-HPAA | (S)-Norcoclaurine |
| O-Methyltransferase | OMT | Transfers a methyl group (from SAM) to a hydroxyl group. | (S)-Norcoclaurine | (S)-Coclaurine |
| N-Methyltransferase | NMT | Transfers a methyl group (from SAM) to an amine. | (S)-Coclaurine | (S)-N-Methylcoclaurine |
| Berberine Bridge Enzyme | BBE | Forms the "berberine bridge" in protoberberine synthesis. | (S)-Reticuline | (S)-Scoulerine |
While the general enzymatic toolkit for producing substituted isoquinolines is well-understood, the specific enzymes and precise biosynthetic sequence leading to this compound have not been characterized, consistent with its apparent absence as a documented natural product.
Structure Activity Relationship Sar Studies in Isoquinoline Research
General Principles of SAR for Isoquinoline (B145761) Derivatives
The isoquinoline scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a versatile template in drug discovery. nih.govijpsjournal.com SAR studies on its derivatives have revealed several general principles that govern their biological activity.
Electronic Effects : The electronic properties of substituents on the isoquinoline ring significantly influence the molecule's interactions with biological targets. Substituents can alter the electron density within the fused ring system, affecting reactivity and binding affinity. amerigoscientific.com Electron-donating groups (EDGs) can enhance nucleophilicity, while electron-withdrawing groups (EWGs) decrease it. amerigoscientific.comrsc.org For instance, the presence of an EDG, such as a methoxy (B1213986) group, on the benzene ring is known to favor the cyclization step in certain synthetic routes, which is a key process for creating many biologically active tetrahydroisoquinolines. rsc.org
Lipophilicity and Target Engagement : Modifications to the benzene portion of the isoquinoline core can modulate the compound's lipophilicity. This is critical for its ability to cross cell membranes and engage with intracellular targets like kinases and topoisomerases. ijpsjournal.com
Planarity and Intercalation : For certain biological activities, such as anticancer effects, the planarity of the isoquinoline system is important. Planar, cationic cores, like that of the natural product Berberine, can interact with nucleic acids and proteins through intercalation. ijpsjournal.com Quaternization of the nitrogen atom can influence cell uptake and DNA binding. ijpsjournal.com
Fused Ring Systems : Expanding the isoquinoline core by fusing it with other polycyclic systems can increase the π-surface area. This structural modification often leads to improved potency, particularly for compounds targeting DNA-processing enzymes or tubulin. ijpsjournal.com
Impact of Substitution Patterns on Biological Interactions
The specific placement and nature of substituents on the isoquinoline ring are critical determinants of biological activity. The SAR is highly dependent on the target protein or biological system being investigated.
Methyl and other small alkyl groups are common substituents used in medicinal chemistry to probe the steric and electronic requirements of a binding pocket. In the context of the 6,8-dimethylisoquinoline structure, the two methyl groups on the benzene ring would be expected to influence its properties in several ways:
Increased Lipophilicity : The addition of methyl groups generally increases the lipophilicity of a molecule. This can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets within a target protein. nih.gov
Steric Effects : The methyl groups at positions 6 and 8 introduce steric bulk. This can either be beneficial, by orienting the molecule for optimal interaction with a target, or detrimental, by causing steric clashes that prevent binding. researchgate.net
Electronic Effects : Methyl groups are weakly electron-donating. This can subtly influence the electronic distribution within the aromatic system, potentially affecting target interactions. researchgate.net
In a study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency was observed with higher lipophilicity, although the specific effects of methyl substitution were part of a broader analysis of various alkyl and functional groups. nih.gov For quinazolines, a related heterocyclic system, the substitution with small, lipophilic groups like methyl, particularly in the meta position, was found to increase inhibitory activity against certain targets. mdpi.com
The position of a substituent on the isoquinoline ring can dramatically alter its biological effect. A functional group that enhances activity at one position may abolish it at another.
For example, in a series of substituted isoquinolines and quinazolines developed as inhibitors of tumor necrosis factor-alpha (TNF-α), it was found that ring substituents such as fluoro, bromo, nitro, acetyl, and aminomethyl on the isoquinoline ring led to a significant loss of activity. nih.gov This highlights the sensitivity of the target's binding site to modifications at these positions.
In another study on tetrahydroisoquinoline analogs, it was observed that on a phenyl ring attached to the core, electron-donating groups were preferred at the para position, while electron-withdrawing groups were favored at the meta-position for optimal potency. rsc.org This demonstrates the precise positional and electronic requirements for activity. The substitution pattern on the isoquinoline core itself is equally critical; for instance, in a series of PDE4B inhibitors, 7-fluoro and 6-chloro isoquinoline derivatives showed significant inhibitory activity. nih.gov
| Position | Substituent Type | General Effect on Activity | Reference Example |
| Benzene Ring | Electron-Donating (e.g., -OCH3) | Modulates lipophilicity, can favor synthesis | Tetrahydroisoquinolines ijpsjournal.comrsc.org |
| Benzene Ring | Electron-Withdrawing (e.g., -NO2) | Modulates target engagement, can decrease activity | TNF-α Inhibitors amerigoscientific.comnih.gov |
| C6 / C7 | Halogens (e.g., -Cl, -F) | Can significantly increase inhibitory activity | PDE4B Inhibitors nih.gov |
| C1 / C3 / C4 | Various Substituents | Highly dependent on target, key positions for modification | General Isoquinoline SAR nih.govrsc.org |
Stereochemical Considerations in Isoquinoline-Based SAR
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. For isoquinoline derivatives, particularly reduced forms like tetrahydroisoquinolines (THIQs), stereochemistry is a critical factor in determining biological activity. nih.gov
A notable example involves the dimeric monoterpenoid quinoline (B57606) alkaloids Suadamin A and Suadamin B, which are active against M. tuberculosis. The only difference between them is their stereochemistry at the C-3 position. This single stereochemical change results in a significant difference in their potency, with Suadamin A being much more active. mdpi.com The specific stereochemistry of Suadamin A allows its functional groups to assume a conformation that better complements the binding pocket of its mycobacterial target. The alternative stereoisomer, Suadamin B, likely experiences steric clashes or misalignment of key pharmacophoric features, reducing its binding affinity and, consequently, its activity. mdpi.com This underscores the importance of controlling stereochemistry during the synthesis and development of isoquinoline-based therapeutic agents.
Fragment-Based Drug Design Strategies Employing Isoquinoline Scaffolds
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. researchoutreach.org This approach involves screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. Promising fragments then serve as starting points for optimization into more potent, drug-like molecules. researchoutreach.org
The isoquinoline core is an excellent scaffold for FBDD due to its structural rigidity, synthetic tractability, and its presence in numerous known bioactive compounds. nih.govresearchoutreach.org In one FBDD campaign targeting phosphoinositide-dependent kinase-1 (PDK1), an isoquinolone fragment was identified as a novel, ligand-efficient inhibitor. nih.gov This initial hit, despite having a weak inhibitory concentration (IC50 of 870 μM), served as a suitable scaffold for optimization. Through a "fragment growing" approach, where chemical moieties are added to the core to explore vectors into the binding site, chemists were able to improve the potency significantly, ultimately yielding a compound with an IC50 of 1.8 μM. nih.gov
This strategy, sometimes referred to as "fragment merging by design," allows for the rational construction of potent inhibitors by combining the features of different fragments that bind to the target. researchoutreach.org The isoquinoline scaffold provides a stable and versatile framework upon which to build these more complex and effective molecules.
| FBDD Term | Description | Relevance to Isoquinolines |
| Fragment | A small, low-molecular-weight molecule (typically <300 Da) used for initial screening. | The isoquinoline core itself or simple derivatives can act as fragments. researchoutreach.orgnih.gov |
| Hit | A fragment that demonstrates binding to the target protein. | An isoquinolone fragment was identified as a hit against PDK1. nih.gov |
| Fragment Growing | A strategy where a confirmed fragment hit is elaborated by adding substituents to improve affinity. | An initial isoquinolone hit was grown to achieve a >480-fold improvement in potency. nih.gov |
| Fragment Merging | A strategy where two or more fragments that bind to adjacent sites are linked together. | Isoquinoline can serve as the core scaffold for merging different binding fragments. researchoutreach.org |
| Ligand Efficiency (LE) | A metric used to assess the quality of a fragment hit, relating binding affinity to the number of heavy atoms. | The initial isoquinolone hit for PDK1 was prioritized based on its favorable LE. nih.gov |
Molecular Mechanisms and Targets in Biological Systems
Enzyme Inhibition Studies by Isoquinoline (B145761) Derivatives
The isoquinoline scaffold has proven to be a versatile structural motif for the development of potent enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, demonstrating a wide range of pharmacological activities by targeting specific enzymes.
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the catabolism of thymidine and is implicated in promoting tumor angiogenesis. nih.gov The inhibition of TP is a key strategy in cancer therapy. researchgate.net A series of synthesized isoquinoline analogues have been evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.gov
Several isoquinoline-based compounds have demonstrated significant potential to inhibit this enzyme. For instance, a study of isoquinoline analogues (KA-1 to 16) found that most of the tested compounds showed outstanding thymidine inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM. nih.govresearchgate.net This compared favorably to the standard drug, 7-Deazaxanthine, which has an IC50 of 38.68 ± 4.42 µM. nih.gov Another study on isoquinoline-bearing oxadiazole derivatives also reported outstanding inhibitory potential, with IC50 values ranging from 1.10 ± 0.05 to 54.60 ± 1.50 µM. researchgate.net The structure-activity relationship (SAR) studies for these compounds indicated that the substitution pattern on the phenyl ring significantly influences their inhibitory activity. researchgate.netnih.gov
Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline Derivatives
| Compound Series | Range of IC50 Values (µM) | Standard Drug (IC50 µM) |
|---|---|---|
| Isoquinoline Analogues (KA-1 to 16) | 4.40 - 69.30 | 7-Deazaxanthine (38.68) |
| Isoquinoline-Oxadiazole Derivatives (1-20) | 1.10 - 54.60 | 7-Deazaxanthine (38.68) |
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes. tandfonline.com Certain human (h) CA isoforms, such as hCA IX and hCA XII, are associated with tumors, making them valuable targets for cancer therapy. tandfonline.comacs.org
Studies have explored 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent inhibitors of various hCA isoforms. acs.orgnih.gov Research has shown that small substituents at the C-1 position of the isoquinoline scaffold can control both the potency and selectivity of inhibition. acs.orgnih.gov Some derivatives have demonstrated potent, nanomolar-level inhibition of the tumor-associated hCA IX and hCA XIV isoforms, while showing lower affinity for the more ubiquitous hCA II isoform. acs.orgnih.gov Similarly, novel isoindolinone derivatives have shown significant potential as potent inhibitors of hCA I and hCA II, with some compounds exhibiting Ki values in the low nanomolar range, superior to the standard inhibitor acetazolamide. nih.gov
Table 2: Inhibitory Activity of Isoindolinone Derivatives Against hCA I and hCA II
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|
| Derivative 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| Derivative 2f | 20.33 ± 4.96 | 12.21 ± 3.42 |
| Acetazolamide (Standard) | 105.71 ± 22.14 | 12.14 ± 1.98 |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.net Various isoquinoline alkaloids have been investigated for their ability to inhibit cholinesterases. mdpi.com
In a study evaluating isoquinoline alkaloids from Macleaya cordata, all tested compounds showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Chelerythrine was identified as the most potent inhibitor, with an IC50 value of 0.72 µM against AChE. mdpi.com
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Isoquinoline Alkaloids
| Alkaloid | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Chelerythrine | 0.72 | 2.15 |
| Sanguinarine | 1.15 | 3.47 |
| Berberine | 2.89 | 10.25 |
| Protopine | 7.45 | 15.24 |
| Allocryptopine | 10.23 | 23.47 |
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), playing a key role in inflammatory pathways. researchgate.net Selective PDE4 inhibitors are sought after for treating inflammatory diseases like psoriasis. acs.org
Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the C-3 side chain phenyl ring, such as a methoxy (B1213986) group or a halogen atom at the ortho-position, enhanced inhibitory activity towards the PDE4B subtype and improved selectivity. nih.gov Another study identified a tetrahydroisoquinoline scaffold from berberine analogues as a novel and potent hit for PDE4 inhibition, leading to the discovery of a promising lead compound for topical anti-psoriasis treatment. acs.org
Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH increases the levels of EETs, which can be beneficial in treating inflammation and hypertension. nih.gov
Several quaternary isoquinoline alkaloids have been evaluated for their ability to inhibit sEH. nih.govnih.gov The alkaloids palmatine, berberine, and jatrorrhizine demonstrated similar inhibitory activities, with IC50 values in the micromolar range. nih.govnih.gov Enzyme kinetics studies indicated that these alkaloids act as non-competitive inhibitors of sEH. nih.govnih.gov
Table 4: Soluble Epoxide Hydrolase (sEH) Inhibition by Quaternary Isoquinoline Alkaloids
| Alkaloid | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| Palmatine | 29.6 ± 0.5 | 26.9 | Non-competitive |
| Berberine | 33.4 ± 0.8 | 46.8 | Non-competitive |
| Jatrorrhizine | 27.3 ± 0.4 | 44.5 | Non-competitive |
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of acetylcholine. mdpi.com While AChE is the primary enzyme for this function, BChE also plays a role, particularly in pathological conditions like Alzheimer's disease. mdpi.com
A series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. While these compounds showed no inhibitory effect on AChE, many demonstrated significant BChE inhibitory activity. nih.gov For example, compound 4g showed high inhibitory activity against both monoamine oxidase B (MAO-B) and BChE. nih.gov Another study on isoquinoline alkaloids from Berberis vulgaris identified aromoline as a significant inhibitor of human BChE (hBuChE), with an IC50 value of 0.82 ± 0.10 µM. acs.org
Table 5: Butyrylcholinesterase (BChE) Inhibitory Activity of Isoquinoline Derivatives
| Compound | Source/Type | BChE IC50 (µM) |
|---|---|---|
| Aromoline | Alkaloid from Berberis vulgaris | 0.82 ± 0.10 |
| Compound 4g | Benzothiazole–isoquinoline derivative | N/A (noted as significant) |
α-Glycosidase Inhibition
The inhibition of α-glucosidase is a key therapeutic strategy for the management of type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. The isoquinoline core has been identified as a promising pharmacophore for the development of potent α-glucosidase inhibitors.
Numerous studies have demonstrated that derivatives of isoquinoline and the related quinoline (B57606) scaffold exhibit significant inhibitory activity against α-glucosidase, often surpassing the potency of the standard drug, acarbose. For instance, a series of indolo[1,2-b]isoquinoline derivatives displayed potent α-glucosidase inhibitory effects, with IC50 values ranging from 3.44 to 41.24 µM, which is substantially more potent than acarbose (IC50 value: 640.57 µM) nih.gov. One particular compound from this series was found to be approximately 186 times stronger than acarbose nih.gov. Kinetic studies of these potent inhibitors revealed a reversible and mixed-type inhibition mechanism, suggesting that they bind to both the free enzyme and the enzyme-substrate complex nih.gov.
Similarly, various quinoline-based derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential. Quinoline-oxadiazole Schiff base derivatives have shown IC50 values in the range of 2.60 to 102.12 µM nih.gov. Another study on 4-hydroxyquinolinone-hydrazones reported good α-glucosidase inhibition with IC50 values between 93.5 and 575.6 µM, which is still more potent than acarbose (IC50 = 752.0 µM) nih.gov. These findings underscore the potential of the isoquinoline and quinoline skeletons as foundational structures for the design of novel and effective α-glucosidase inhibitors. The specific activity of 6,8-Dimethylisoquinoline in this context, however, remains to be experimentally determined.
Table 1: α-Glucosidase Inhibitory Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound Class | Example Compound(s) | IC50 (µM) | Reference |
|---|---|---|---|
| Indolo[1,2-b]isoquinoline Derivatives | Compound 11 | 3.44 ± 0.36 | nih.gov |
| Indolo[1,2-b]isoquinoline Derivatives | General Range | 3.44 - 41.24 | nih.gov |
| Quinoline-Oxadiazole Schiff Bases | General Range | 2.60 - 102.12 | nih.gov |
| 4-Hydroxyquinolinone-Hydrazones | General Range | 93.5 - 575.6 | nih.gov |
| Acarbose (Standard) | - | 640.57 - 752.0 | nih.govnih.gov |
Inhibitor of Apoptosis Proteins (IAP) Inhibition
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in regulating apoptosis, or programmed cell death. mdpi.com Their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. merckgrouponcology.comnih.gov Consequently, targeting IAPs has emerged as a promising strategy in cancer treatment. The isoquinoline scaffold has been investigated as a potential framework for the development of IAP inhibitors.
A study involving the synthesis of 533 isoquinoline derivatives led to the discovery of compounds with significant antiproliferative and proapoptotic activity in ovarian cancer cells. nih.gov Two lead compounds, B01002 and C26001, displayed IC50 values of 7.65 and 11.68 µg/mL, respectively, on SKOV3 ovarian cancer cells. nih.gov Further investigation in a xenograft mouse model demonstrated that these compounds could inhibit tumor growth and promote apoptosis, in part by downregulating IAPs. nih.gov Western blot analysis of resected tumors showed a reduction in the levels of XIAP, cIAP-1, and survivin in mice treated with these isoquinoline derivatives. nih.gov This suggests that these compounds exert their anticancer effects, at least partially, through the inhibition of the IAP-caspase pathway. nih.gov While these findings highlight the potential of the isoquinoline nucleus in targeting IAPs, the specific inhibitory activity of this compound against IAP family members has not been reported.
Table 2: Antiproliferative Activity of Selected Isoquinoline Derivatives in Ovarian Cancer Cells
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| B01002 | SKOV3 | 7.65 | nih.gov |
| C26001 | SKOV3 | 11.68 | nih.gov |
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of protein kinase activity is implicated in a wide range of diseases, particularly cancer, making them important therapeutic targets. The isoquinoline scaffold is a common feature in a number of naturally occurring and synthetic protein kinase inhibitors.
Various isoquinoline alkaloids have been shown to inhibit different protein kinases. For example, the aporphine isoquinoline alkaloid apomorphine is a potent inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC), with IC50 values of 1, 11, and 8 µM, respectively. nih.gov The benzophenanthridine isoquinoline alkaloid sanguinarine is a potent inhibitor of PKA with an IC50 value of 6 µM. nih.gov The inhibitory mechanism of these alkaloids is often competitive with respect to ATP. nih.gov
More complex isoquinoline-containing structures, such as pyrazolo[3,4-g]isoquinoline derivatives, have been synthesized and shown to be a novel family of kinase inhibitors with varying selectivity profiles. nih.gov Some of these compounds were found to be potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9, with IC50 values in the nanomolar range. nih.gov Additionally, pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, have demonstrated inhibitory effects on several protein kinases relevant to cancer and neurodegenerative diseases, including CDK1/cyclin B, CDK5/p25, and GSK-3α/β, with some analogs showing IC50 values in the nanomolar range. rsc.org While these studies establish the isoquinoline framework as a versatile scaffold for protein kinase inhibition, the specific kinase inhibitory profile of this compound has not been characterized.
Table 3: Protein Kinase Inhibitory Activity of Selected Isoquinoline Alkaloids
| Compound | Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Apomorphine | PKA | 1 | nih.gov |
| Apomorphine | MLCK | 11 | nih.gov |
| Apomorphine | PKC | 8 | nih.gov |
| Sanguinarine | PKA | 6 | nih.gov |
| Sanguinarine | PKC | 217 | nih.gov |
Receptor Binding Profiling and Ligand Interactions
The structural features of the isoquinoline nucleus make it a suitable scaffold for interaction with a variety of receptors in the central nervous system and peripheral tissues.
Melatonin Receptor Ligand Binding (MT1, MT2)
Melatonin receptors, MT1 and MT2, are G protein-coupled receptors that mediate the physiological effects of melatonin, a hormone involved in regulating circadian rhythms. These receptors are important targets for the treatment of sleep disorders and depression. The isoquinoline ring has been successfully employed as a bioisosteric replacement for the naphthalene ring of the known melatonin agonist, agomelatine.
The synthesis and pharmacological evaluation of isoquinoline and tetrahydroisoquinoline derivatives have led to the discovery of potent agonists and partial agonists with nanomolar binding affinities for both MT1 and MT2 receptors. nih.gov This indicates that the isoquinoline scaffold can effectively mimic the interaction of the naphthalene moiety with the melatonin receptor binding pocket. For example, 5,6-dihydroindolo[2,1-a]isoquinolines have been prepared as melatonin analogues and have shown high binding affinities for human MT1 and MT2 receptor subtypes. acs.org While the introduction of the nitrogen atom in the isoquinoline ring can sometimes lead to a decrease in binding affinity compared to the parent naphthalene compound, it can also improve pharmacokinetic properties. nih.gov The specific binding affinities of this compound for MT1 and MT2 receptors have not been reported.
Dopamine (B1211576) D1 Receptor Binding
The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in motor control, reward, and cognition. It is a key target for the development of therapeutics for conditions such as Parkinson's disease and schizophrenia. A number of isoquinoline alkaloids and their synthetic derivatives have been identified as potent ligands for the D1 receptor.
Bioactivity-guided fractionation of Corydalis yanhusuo led to the isolation of several isoquinoline alkaloids that were screened for their binding affinities at the dopamine D1 receptor. mdpi.com Isocorypalmine was found to have the highest affinity with a Ki value of 83 nM. mdpi.com Other isoquinoline alkaloids, such as (S)-reticuline, have also been shown to be dopamine receptor ligands with submicromolar to low micromolar affinities for D1-like receptors. nih.gov Furthermore, novel and highly potent D1 dopamine agonists have been developed based on the octahydrobenzo[h]isoquinoline scaffold, with some ligands exhibiting Ki values in the nanomolar range and high selectivity over D2-like receptors. nih.gov For instance, one such ligand demonstrated a Ki of 18 nM for the D1 receptor. nih.gov Another potent full D1 agonist, dinapsoline, which is a tetrahydro-1H-naph[1,2,3-de]isoquinoline derivative, showed a Ki of 5.9 nM at rat striatal D1 receptors. acs.org These findings highlight the significance of the isoquinoline framework in the design of D1 receptor ligands, although the binding profile of this compound at this receptor is currently unknown.
Table 4: Dopamine D1 Receptor Binding Affinities of Selected Isoquinoline Derivatives
| Compound | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Isocorypalmine | Dopamine D1 | 83 | mdpi.com |
| 7,8-dihydroxy-5-phenyl-octahydrobenzo[h]isoquinoline | Dopamine D1 | 18 | nih.gov |
| Dinapsoline | Rat Striatal D1 | 5.9 | acs.org |
Peripheral-Type Benzodiazepine Receptor (Omega-3 Receptor) Binding
The peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO) or omega-3 receptor, is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, apoptosis, and cell proliferation. nih.govresearchgate.net It is upregulated in response to neuroinflammation and is a biomarker for brain injury and disease. Isoquinoline carboxamides are one of the major classes of ligands developed for the PBR. nih.govresearchgate.net
The prototypical PBR ligand, PK 11195, is a 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. nih.gov Numerous conformationally restrained derivatives of PK 11195 have been synthesized and have shown PBR affinities in the nanomolar range. nih.gov These studies have helped to map the binding site of the PBR and have confirmed the essential role of the carbonyl moiety of the isoquinoline carboxamide in receptor recognition and binding. nih.gov The development of these high-affinity isoquinoline-based ligands has been crucial for the in vivo imaging of neuroinflammation using techniques like positron emission tomography (PET). While the isoquinoline carboxamide scaffold is well-established for PBR binding, the specific affinity of this compound for this receptor has not been documented.
Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the specific subsections of the provided outline. Generating content for these sections without direct research on the compound would be speculative and would not meet the required standards of scientific accuracy.
Further research would be required to elucidate the specific molecular targets and mechanisms of action for this compound. Studies on related isoquinoline derivatives suggest that this class of compounds holds significant potential for biological activity, but extrapolation of these findings to this compound without direct experimental evidence would be inappropriate.
Mechanisms of Antiproliferative Activity at a Molecular Level
Ubiquitination and Degradation of Specific Proteins (e.g., IKZF1, IKZF3)
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic strategy. This process involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome. A class of small molecules known as "molecular glues" can facilitate this process by inducing or stabilizing the interaction between an E3 ligase and a target protein that would otherwise not interact. This mechanism is particularly relevant to the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).
The chemical compound this compound belongs to the isoquinoline class of molecules. While direct studies on this compound's specific effects on IKZF1 and IKZF3 degradation are not extensively documented in publicly available research, the isoquinoline scaffold has been identified as a potential basis for the development of ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which is instrumental in the degradation of IKZF1 and IKZF3.
The established mechanism for the degradation of these transcription factors involves molecular glues like lenalidomide and pomalidomide. These molecules function by binding to the CRBN E3 ligase, which in turn enhances the recruitment of IKZF1 and IKZF3 to the complex. nih.govub.edubeyondspringpharma.comcytoskeleton.comecancer.orgbroadinstitute.orgresearchgate.net This proximity allows for the efficient transfer of ubiquitin molecules to IKZF1 and IKZF3, marking them for proteasomal degradation. nih.govbeyondspringpharma.comecancer.orgbroadinstitute.orgresearchgate.net
Detailed Research Findings
Research into the degradation of IKZF1 and IKZF3 has elucidated a precise molecular mechanism. The binding of a molecular glue to CRBN induces a conformational change in the substrate receptor, creating a new surface that is complementary to a degron present on IKZF1 and IKZF3. This induced "neo-interface" is what facilitates the specific and high-affinity binding of these transcription factors to the E3 ligase complex.
Once bound, the CRL4^CRBN^ complex catalyzes the polyubiquitination of IKZF1 and IKZF3. This process involves the attachment of a chain of ubiquitin proteins to lysine residues on the target proteins. This polyubiquitin chain acts as a signal for the 26S proteasome, a large protein complex that recognizes and degrades ubiquitinated proteins.
The degradation of IKZF1 and IKZF3 has significant downstream effects, particularly in the context of certain hematological malignancies where these transcription factors are essential for cancer cell survival. Their degradation leads to the inhibition of proliferation and induction of apoptosis in these cancer cells.
Given that the isoquinoline framework can serve as a ligand for the CRBN E3 ligase, it is plausible that derivatives such as this compound could be engineered to function as molecular glues. The specific substitutions on the isoquinoline ring would be critical in determining the binding affinity for CRBN and the subsequent recruitment of neosubstrates like IKZF1 and IKZF3. Further research and chemical modifications would be necessary to optimize such a molecule for potent and selective degradation of these target proteins.
Below is a table summarizing the key proteins involved in this degradation pathway and the potential role of isoquinoline-based ligands.
| Protein/Compound | Role in the Degradation Pathway |
| IKZF1 (Ikaros) | Target protein for degradation; a key transcription factor in lymphocyte development. |
| IKZF3 (Aiolos) | Target protein for degradation; a lymphoid transcription factor. |
| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ubiquitin ligase; binds to molecular glues. |
| CUL4 | Cullin-4; a scaffold protein in the CRL4 E3 ubiquitin ligase complex. |
| DDB1 | Damage-specific DNA-binding protein 1; a component of the CRL4 E3 ligase complex. |
| RBX1 | RING-box protein 1; a component of the CRL4 E3 ligase complex that recruits the E2 ubiquitin-conjugating enzyme. |
| Ubiquitin | A small regulatory protein that is attached to target proteins to signal for their degradation. |
| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. |
| Isoquinoline Scaffold | A chemical structure that can be functionalized to create ligands for the CRBN E3 ligase. |
| This compound | A specific derivative of the isoquinoline scaffold; a potential starting point for the development of a molecular glue degrader. |
Advanced Analytical Research Techniques for Isoquinoline Compounds
Chromatographic Methods for Isolation and Analysis
Chromatography is an indispensable tool for the separation and analysis of individual components from a mixture. For isoquinoline (B145761) derivatives like 6,8-Dimethylisoquinoline, various high-performance liquid chromatography (HPLC) based methods are employed.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isoquinoline alkaloids in various matrices. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or phosphoric acid to improve peak shape and resolution.
The retention time of this compound is influenced by factors such as the exact composition of the mobile phase, the type of stationary phase, column temperature, and flow rate. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. While specific HPLC methods for this compound are not extensively documented in publicly available literature, a general method for dimethylisoquinoline isomers can be adapted sielc.com.
Table 1: Representative HPLC Conditions for the Analysis of Dimethylisoquinoline Isomers
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for the HPLC analysis of dimethylisoquinoline isomers. Method optimization would be required for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
For unambiguous identification and enhanced sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. After the components of a mixture are separated by the HPLC column, they enter the mass spectrometer, where they are ionized. Common ionization techniques for isoquinoline compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
In the tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the molecular weight of this compound is selected and then fragmented to produce a series of product ions. This fragmentation pattern is unique to the molecule and serves as a "molecular fingerprint," allowing for highly specific identification, even in complex matrices nih.govnih.govmdpi.com. The selection of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), allows for highly sensitive and selective quantification mdpi.com.
Chiral HPLC for Isomer Resolution
Chirality is a key feature of many biologically active molecules. Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of each other. The compound this compound is achiral and therefore does not have enantiomers, meaning its resolution via chiral HPLC is not necessary.
However, if a chiral center were to be introduced into the this compound scaffold, for instance, through substitution, the resulting enantiomers would require a chiral separation method to be resolved. Chiral HPLC achieves this by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation chiralpedia.comresearchgate.net. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The separation of chiral isoquinoline derivatives is crucial in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological properties mdpi.comresearchgate.netgoogle.comnih.gov.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy of this compound would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by their position on the isoquinoline ring system and the electronic effects of the methyl groups.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons and the methyl carbons.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline core.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence nih.govescholarship.orgnih.govmdpi.com. For this compound (C₁₁H₁₁N), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ 2.3-2.8 ppm) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Methyl carbons (δ 15-25 ppm) |
| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Methyl C-H stretch), ~1600 & ~1500 (C=C stretch), ~1580 (C=N stretch) |
| HRMS (m/z) | Calculated for [M+H]⁺: 158.0964 (C₁₁H₁₂N⁺) |
This table contains predicted spectroscopic data based on the structure of this compound and typical values for similar compounds. Actual experimental values may vary.
Surface-Enhanced Raman Spectroscopy (SERS) for Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for the detection of trace amounts of molecules. It is an enhancement of conventional Raman spectroscopy, which measures the inelastic scattering of light by a molecule, providing a vibrational fingerprint. In SERS, the Raman signal is dramatically amplified when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver researchgate.netresearchgate.netmdpi.commdpi.comnih.gov. This enhancement allows for the detection of molecules at very low concentrations, sometimes even at the single-molecule level.
X-ray Crystallography for Structural Determination
To obtain the crystal structure of this compound, a suitable single crystal of the compound would need to be grown. This crystal would then be analyzed using an X-ray diffractometer. The resulting structural data would provide unambiguous confirmation of the connectivity of the atoms and the planarity of the isoquinoline ring system. While the crystal structure of this compound itself has not been reported in the crystallographic databases, X-ray crystallography has been used to determine the structures of numerous other isoquinoline derivatives, providing a wealth of comparative structural data mdpi.comrsc.orgnih.govresearchgate.net.
Future Research Directions and Unexplored Avenues for 6,8 Dimethylisoquinoline
Elucidation of Biological Mechanisms Specific to 6,8-Dimethylisoquinoline
The biological profile of this compound is currently undefined. Future research should prioritize broad-spectrum screening to identify its primary biological activities, followed by in-depth mechanistic studies. Given the known activities of related isoquinoline (B145761) alkaloids, initial investigations could focus on antimicrobial, antitumor, and neuroactive properties. nih.govmdpi.com
A primary avenue of investigation would be to assess its efficacy against a panel of pathogenic microbes, including multidrug-resistant bacterial and fungal strains. Many isoquinoline derivatives are known to interfere with bacterial cell wall synthesis or other essential cellular processes. mdpi.com Subsequent studies would need to pinpoint the precise molecular targets within these pathogens that are affected by this compound.
Furthermore, the cytotoxic potential of this compound against various cancer cell lines should be systematically evaluated. Research on other isoquinolines has revealed mechanisms involving the inhibition of key enzymes in cell proliferation or the induction of apoptosis. Future studies on this compound could explore its interaction with targets such as topoisomerases, protein kinases, or its ability to modulate pathways related to programmed cell death.
The structural similarity to certain neuroactive compounds also warrants an investigation into its effects on the central nervous system. This could involve screening for binding affinity to various neurotransmitter receptors or its ability to modulate enzymatic activity relevant to neurological disorders.
| Potential Biological Activity | Proposed Screening Models | Possible Mechanisms of Action to Investigate |
| Antimicrobial | Panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | Inhibition of cell wall synthesis, DNA gyrase, or protein synthesis |
| Antitumor | Various cancer cell lines (e.g., breast, lung, colon) | Topoisomerase inhibition, kinase modulation, apoptosis induction |
| Neuroactivity | Receptor binding assays, enzyme inhibition assays | Interaction with dopamine (B1211576) or serotonin (B10506) receptors, monoamine oxidase inhibition |
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally friendly synthetic routes to this compound and its derivatives is crucial for enabling further research. While classical isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide a foundation, future work should focus on optimizing these methods for this specific substitution pattern and exploring novel, more sustainable approaches.
One promising area is the application of transition-metal-catalyzed cross-coupling and cyclization reactions. These methods could offer higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods that often require harsh reagents like POCl₃ or P₂O₅. google.com
Moreover, there is a growing emphasis on "green chemistry" in organic synthesis. Future research should investigate the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. The replacement of hazardous organic solvents with more benign alternatives, such as water or ionic liquids, would also be a significant advancement. The development of a one-pot synthesis, where multiple reaction steps are performed in a single vessel, could streamline the production of this compound, making it more cost-effective and reducing waste. google.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Modified Classical Methods | Established and well-understood reaction mechanisms | Optimization of reagents and conditions for the 6,8-dimethyl substrate |
| Transition-Metal Catalysis | High efficiency, milder conditions, functional group tolerance | Development of novel palladium or copper-catalyzed cyclization strategies |
| Green Chemistry Methodologies | Reduced environmental impact, increased safety, and efficiency | Application of microwave-assisted synthesis, use of aqueous media |
| One-Pot Synthesis | Improved operational efficiency, reduced waste and cost | Designing a sequential reaction cascade from simple precursors |
Comprehensive SAR Studies for Targeted Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, a systematic SAR investigation is a critical next step following the identification of any significant biological activity. This would involve the synthesis of a library of analogs with targeted modifications to the core structure.
Key areas for modification would include:
The Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986), nitro groups) at the available positions (5 and 7) to probe the effects of electronic and steric properties on activity.
The Pyridine (B92270) Ring: Functionalizing the C1, C3, and C4 positions. For instance, adding aryl or alkyl groups at the C1 position is a common strategy in the design of bioactive isoquinolines.
The Methyl Groups: Exploring the impact of altering the alkyl groups at the C6 and C8 positions (e.g., replacing them with ethyl, propyl, or trifluoromethyl groups) to understand the steric and electronic requirements for activity.
These SAR studies will be essential for identifying the key structural features responsible for biological interactions and for designing new derivatives with improved therapeutic potential. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Research
Computational methods can significantly accelerate the research and development process by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. researchgate.net For this compound, in silico studies represent a completely unexplored but highly promising avenue.
Quantitative Structure-Activity Relationship (QSAR) modeling could be employed once a dataset of synthesized analogs and their corresponding biological activities is available. QSAR models can identify the physicochemical properties that are most influential for a compound's activity, enabling the design of more potent molecules.
Molecular docking simulations could be used to predict the binding modes of this compound and its derivatives with specific biological targets, such as enzymes or receptors. This would provide valuable insights into the molecular basis of their activity and help rationalize the results of SAR studies.
Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO-LUMO). This information is crucial for understanding its reactivity and interaction with biological macromolecules.
| Computational Method | Objective | Required Input Data | Potential Outcome |
| QSAR | Predict biological activity based on chemical structure | A series of analogs with measured biological activities | A predictive model to guide the design of new, more active compounds |
| Molecular Docking | Predict the binding pose and affinity to a biological target | 3D structure of the target protein and the ligand | Insights into key binding interactions and rationalization of SAR data |
| DFT | Calculate electronic structure and properties | The chemical structure of this compound | Understanding of molecular reactivity and charge distribution |
Investigation of its Role as a Biosynthetic Intermediate or End Product
The isoquinoline skeleton is prevalent in a vast number of naturally occurring alkaloids, primarily in plants but also discovered in fungi. thieme-connect.denih.gov A fascinating and unexplored research direction is to investigate whether this compound exists as a natural product or serves as a biosynthetic intermediate in any organism.
Future research could involve screening plant and microbial extracts for the presence of this compound using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The identification of this compound in a natural source would open up a new field of inquiry into its biosynthesis.
If found to be a natural product, subsequent studies would focus on elucidating its biosynthetic pathway. This would likely involve feeding experiments with isotopically labeled precursors (such as tyrosine or dopamine derivatives) to trace their incorporation into the this compound scaffold. Furthermore, transcriptomic and genomic analyses of the producing organism could help identify the specific enzymes (e.g., synthases, methyltransferases, oxidases) responsible for its formation. Understanding the natural biosynthesis could also pave the way for producing the compound and its derivatives through biotechnological methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,8-Dimethylisoquinoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with established isoquinoline synthesis frameworks, such as the Pomeranz-Fritsch reaction, and introduce methyl groups at positions 6 and 8 via Friedel-Crafts alkylation or directed ortho-metallation. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and minimize side products. Monitor intermediates via TLC and NMR for regioselectivity validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize H/C NMR to confirm methyl group positions (e.g., deshielded protons at C6/C8) and aromatic ring substitution patterns. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Pair with IR spectroscopy to identify functional groups (e.g., C-H stretching in methyl groups). Cross-validate crystallographic data (XRD) for solid-state structure confirmation .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures and humidity levels (e.g., ICH guidelines). Use HPLC-PDA to track degradation products. Store in amber vials under inert gas (N/Ar) at -20°C. Pre-purify via column chromatography or recrystallization to remove trace impurities that may catalyze decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and binding interactions of this compound in biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., methyl group steric effects). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes in isoquinoline pathways). Validate predictions with in vitro binding assays (SPR, ITC) and correlate with IC values .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay protocols, cell lines). Replicate key studies under controlled conditions, standardizing parameters like compound solubility (DMSO concentration) and exposure time. Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance of discrepancies .
Q. How can AI/ML accelerate the design of novel this compound derivatives with enhanced pharmacological properties?
- Methodological Answer : Train machine learning models on existing SAR data to predict substituent effects on bioactivity (e.g., random forests for classification, neural networks for regression). Integrate generative adversarial networks (GANs) to propose structurally diverse candidates. Validate top candidates via high-throughput screening (HTS) and ADMET profiling .
Q. What experimental frameworks validate the mechanistic role of this compound in catalytic or enzymatic processes?
- Methodological Answer : Use kinetic isotope effects (KIE) and transition-state analogs to probe reaction mechanisms. Employ stopped-flow spectroscopy for real-time monitoring of intermediate formation. Pair with QM/MM simulations to elucidate electronic interactions at active sites. Cross-reference with mutagenesis studies to identify critical amino acid residues .
Data Analysis & Reporting Standards
Q. How should researchers statistically analyze and present data to ensure reproducibility in studies involving this compound?
- Methodological Answer : Apply Grubbs’ test to identify outliers in triplicate measurements. Report mean ± SD with 95% confidence intervals. Use PCA for multivariate data dimensionality reduction. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv .
Q. What are the best practices for documenting synthetic procedures and spectral data in publications?
- Methodological Answer : Include detailed experimental protocols (equipment, reagent grades, reaction times) in supplementary information. Annotate NMR/HRMS spectra with peak assignments and coupling constants. Follow IUPAC nomenclature and journal-specific guidelines (e.g., ACS Style Guide) for compound numbering and data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
